N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide
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Overview
Description
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.338. The purity is usually 95%.
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Scientific Research Applications
Electrocatalytic Synthesis of Hydrogen Peroxide
Mesoporous nitrogen-doped carbon, derived from ionic liquids similar in structure to N-[(1,2-dimethylindol-5-yl)methyl]butanamide, has been identified as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This application is significant for developing safe, sustainable, and economical methods for H2O2 production, which is crucial in various industrial processes (Fellinger et al., 2012).
Organic Photochemical Reactions
Studies on compounds like N,N-dimethylpyruvamide (DMPA) in methanol and ethanol, which share functional group similarities with N-[(1,2-dimethylindol-5-yl)methyl]butanamide, have revealed interesting photoreactions. These reactions result in products like 3,5-dimethyl-4-oxazolidinone and 2,3-dihydroxy-2,3-dimethyl-N,N,N'-trimethyl-N'-(methoxymethyl)-butanediamide, highlighting the role of such compounds in organic photochemistry and potential applications in developing new photoreactive materials (Shima et al., 1984).
Viscosity and Volume Studies in Ionic Liquids
The study of mixtures involving 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with solvents like acetonitrile and N,N – dimethylformamide has provided insights into how viscosities and densities can be predicted based on the concentration of ionic liquid. This research is critical for understanding the fundamental properties of ionic liquids and their applications in various industries, including batteries and electrolytes (Wang et al., 2003).
Analytical and Structural Characterization of Synthetic Cannabinoids
The comprehensive analytical and structural characterization of compounds like methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA), showcases the application of N-[(1,2-dimethylindol-5-yl)methyl]butanamide related compounds in forensic and clinical toxicology. These studies are instrumental in identifying and understanding the properties of novel synthetic cannabinoids for both legal and health-related assessments (Dybowski et al., 2021).
Mechanism of Action
Target of Action
The compound N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide, a derivative of indole, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives, including this compound, is complex and multifaceted. These compounds interact with their targets, leading to various changes at the molecular and cellular levels
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Pharmacokinetics
The polar nature of the indole ring in indole derivatives suggests that the pharmacokinetic parameters of these compounds should be improved to a great extent .
Result of Action
The result of the action of this compound is likely to be diverse, given the wide range of biological activities associated with indole derivatives . .
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17(14)3/h6-9H,4-5,10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEXVOVJJGMKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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